3-(4-氯苯基)-4-氧代-3,4-二氢 phthalazine-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

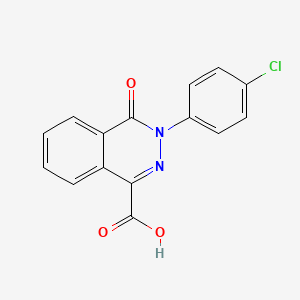

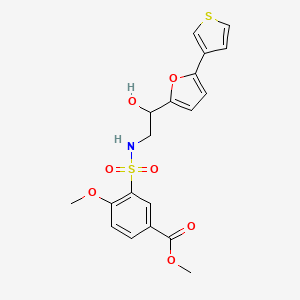

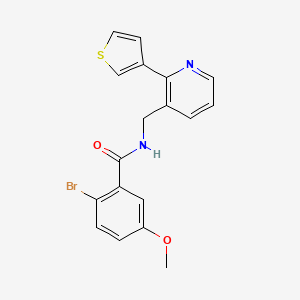

The compound 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of a chlorophenyl group and a carboxylic acid function indicates that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of chlorophthalazine derivatives has been described in the literature. A general three-step synthesis approach for 4-substituted chlorophthalazines has been reported, which involves the selective monoaddition of organometallic reagents to N,N-dimethylaminophthalimide, followed by reaction with hydrazine and chlorination with POCl3 to yield chlorophthalazines . Although the specific synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been characterized by extensive intramolecular hydrogen bonds and the formation of dimeric pairs due to intermolecular N-H...O hydrogen bonds . These structural motifs could be relevant to the compound of interest, as similar functional groups are present that could engage in hydrogen bonding.

Chemical Reactions Analysis

Chlorophthalazine derivatives can undergo various chemical transformations. For instance, reactions with different hydrazines can lead to the formation of a variety of heterocyclic compounds . The reactivity of the 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid could be explored in similar reactions to yield novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives can be inferred from related studies. For example, carboxylic acids have been derivatized to form stable 2,4-dinitrophenylhydrazides for analytical purposes, indicating that the carboxylic acid group in the compound of interest could be similarly derivatized . Additionally, the crystal structure of a related compound, N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine, has been determined, which provides insights into the potential crystalline nature and stability of the compound .

科学研究应用

合成和抗菌活性

- 衍生物的合成:Anusevičius 等人(2014 年)的一项研究描述了从 N-(4-氯苯基)-β-丙氨酸合成各种衍生物,得到具有较弱抗菌活性的化合物 (Anusevičius 等人,2014 年)。

- 抗菌和抗真菌特性:Sayed 等人(2003 年)对相关化合物 4-(3,4-二氯苯基)-4-氧代-2-(4-安替比林基)-丁酸的研究揭示了抗菌和抗真菌活性 (Sayed 等人,2003 年)。

在农业中的应用

- 小麦杂交剂:耿增燕(2011 年)使用类似化合物 1-(对氯苯基)-1,4-二氢-4-氧代-6-乙基吡啶嗪-5-羧酸开发了一种新的吡啶嗪型小麦杂交剂合成方法,表明了潜在的农业应用 (耿增燕,2011 年)。

晶体结构分析

- 晶体结构研究:邹霞(2001 年)对相关化合物的晶体结构进行了研究,提供了对其分子构型的见解 (邹霞,2001 年)。

抗结核和抗癌活性

- 在抗结核和抗癌治疗中的潜力:Popat 等人(2003 年)的一项研究表明,类似的化合物已被评估其抗癌和抗结核活性 (Popat 等人,2003 年)。

抗艾滋病活性

- 在抗艾滋病药物中的应用:Sulthana 等人(2021 年)对新型 2-(3-取代-4-氧代-3,4-二氢喹唑啉-2-基)-2,3-二氢 phthalazine-1,4-二酮的研究显示出潜在的抗艾滋病活性,表明该化合物与艾滋病治疗研究相关 (Sulthana 等人,2021 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBUJJAUHQRGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)